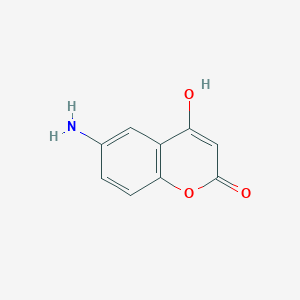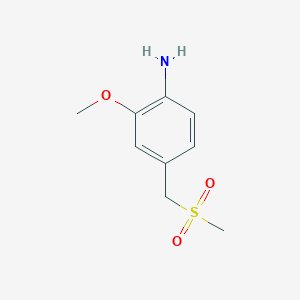![molecular formula C11H9F3N2O B2450496 1-(1-éthyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-éthanone CAS No. 860651-45-2](/img/structure/B2450496.png)
1-(1-éthyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in cancer therapy . They have shown potent activities against FGFR1, 2, and 3 . These derivatives have also been explored as novel immunomodulators targeting JAK3 .
Synthesis Analysis
In the chemical modification of these compounds, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Applications De Recherche Scientifique
Inhibition du FGFR en thérapie anticancéreuse
La famille des récepteurs du facteur de croissance des fibroblastes (FGFR) joue un rôle crucial dans les voies de signalisation cellulaire liées au développement des organes, à la migration cellulaire et à l'angiogenèse. L'activation anormale des FGFR est associée à plusieurs cancers, notamment les cancers du sein, du poumon, de la prostate, de la vessie et du foie. 1-(1-éthyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-éthanone et ses dérivés ont montré une activité inhibitrice puissante contre FGFR1, FGFR2 et FGFR3. Le composé 4h, en particulier, a présenté des effets inhibiteurs remarquables sur le FGFR, ce qui en fait un composé principal prometteur pour une optimisation supplémentaire en thérapie anticancéreuse .
Potentiel antidiabétique
Des composés dérivés de la pyrrolo[3,4-c]pyridine, une structure apparentée, ont démontré leur efficacité pour réduire les niveaux de glucose dans le sang. Compte tenu de cela, This compound a le potentiel de trouver des applications dans la gestion de l'hyperglycémie, du diabète de type 1, de la résistance à l'insuline et des troubles métaboliques associés .
Chimie médicinale et développement de médicaments
Les dérivés de la pyrrolopyrazine, y compris ceux avec un noyau pyrrolo[2,3-b]pyridine, gagnent en importance en tant que N-hétérocycles clés avec des applications en médecine. Les chercheurs explorent leur potentiel en tant que candidats médicaments en raison de leurs propriétés pharmacologiques diverses .
Mécanisme D'action
Target of Action
The primary targets of 1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .
Biochemical Pathways
The compound’s interaction with FGFRs results in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these pathways, the compound can potentially slow down or stop the progression of diseases such as cancer .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone has been found to exhibit potent activities against FGFR1, 2, and 3 . It interacts with these fibroblast growth factor receptors (FGFRs), which are key players in various biochemical reactions . The nature of these interactions involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Cellular Effects
In cellular contexts, 1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone involves its interaction with FGFRs . Upon binding to these receptors, it induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Metabolic Pathways
The specific metabolic pathways that 1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone is involved in are not clearly defined in the current literature. Given its interaction with FGFRs, it is likely to be involved in pathways regulated by these receptors .
Propriétés
IUPAC Name |
1-(1-ethylpyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-2-16-6-8(9(17)11(12,13)14)7-4-3-5-15-10(7)16/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZTNKQWSIZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2450416.png)
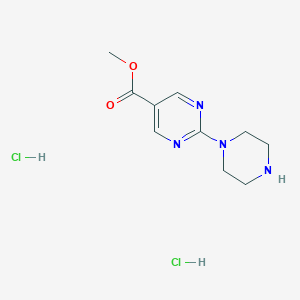
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
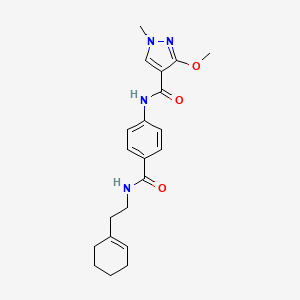
![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)

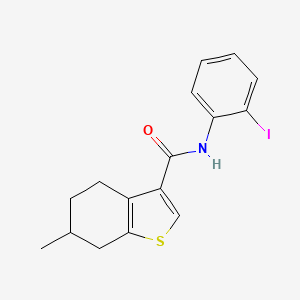
![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)
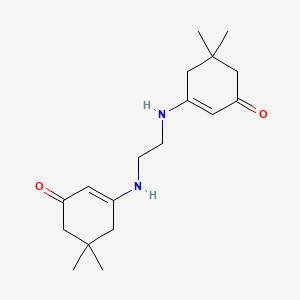
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2450431.png)
